N-(1-ISOPROPYL-4-PIPERIDYL)-N'-PHENYLUREA
Description
N-(1-ISOPROPYL-4-PIPERIDYL)-N’-PHENYLUREA: is a chemical compound characterized by its unique structure, which includes an isopropyl group attached to a piperidine ring and a phenylurea moiety
Properties
IUPAC Name |
1-phenyl-3-(1-propan-2-ylpiperidin-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-12(2)18-10-8-14(9-11-18)17-15(19)16-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRVZIYOUIHPTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ISOPROPYL-4-PIPERIDYL)-N’-PHENYLUREA typically involves the reaction of 1-isopropyl-4-piperidylamine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1-isopropyl-4-piperidylamine and phenyl isocyanate.
Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Procedure: The amine is added to the isocyanate solution dropwise, and the mixture is stirred for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(1-ISOPROPYL-4-PIPERIDYL)-N’-PHENYLUREA may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(1-ISOPROPYL-4-PIPERIDYL)-N’-PHENYLUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring or phenylurea moiety are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(1-ISOPROPYL-4-PIPERIDYL)-N’-PHENYLUREA derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with fewer oxygen atoms.
Scientific Research Applications
N-(1-ISOPROPYL-4-PIPERIDYL)-N’-PHENYLUREA has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential effects on biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: N-(1-ISOPROPYL-4-PIPERIDYL)-N’-PHENYLUREA is used in the development of new materials and chemical products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-ISOPROPYL-4-PIPERIDYL)-N’-PHENYLUREA involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of the research.
Comparison with Similar Compounds
N-(1-ISOPROPYL-4-PIPERIDYL)-N’-PHENYLUREA can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-N-(1-isopropyl-4-piperidyl)phenylacetamide: This compound has a similar piperidine ring structure but differs in the presence of a chlorophenyl group and an acetamide moiety.
N-(1-isopropyl-4-piperidyl)-N’-phenylhydrazine: This compound shares the piperidine and phenyl groups but has a hydrazine instead of a urea moiety.
The uniqueness of N-(1-ISOPROPYL-4-PIPERIDYL)-N’-PHENYLUREA lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
